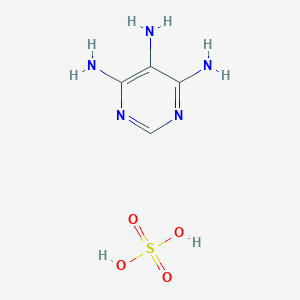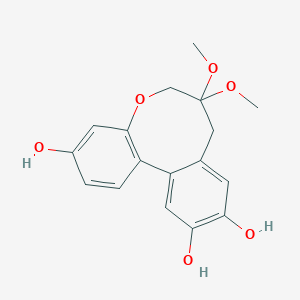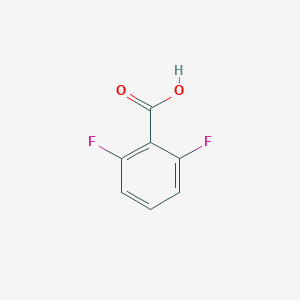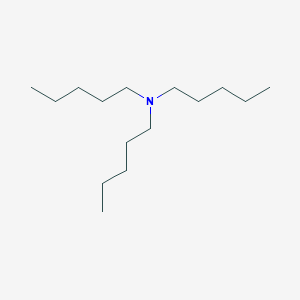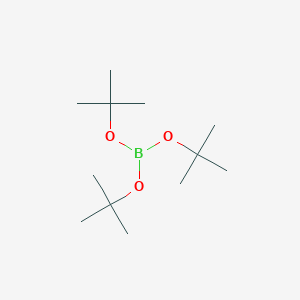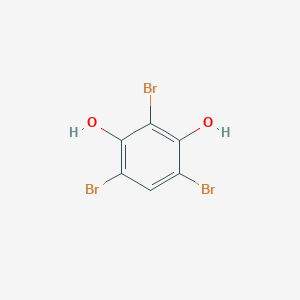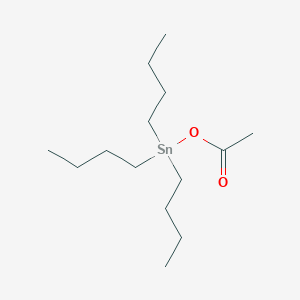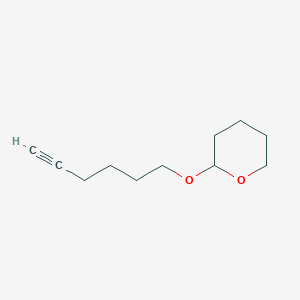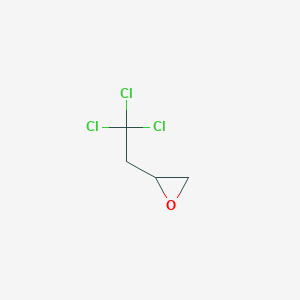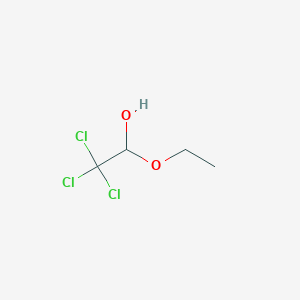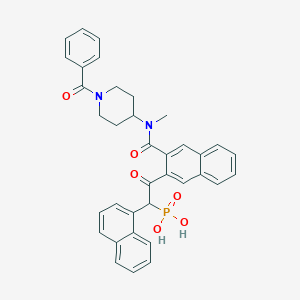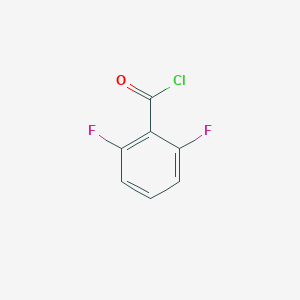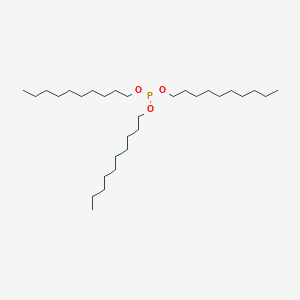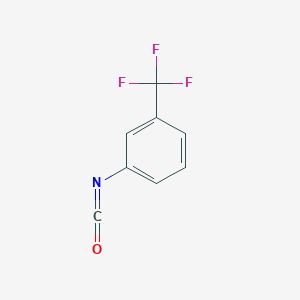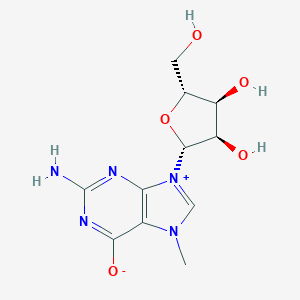
7-メチルグアノシン
概要
説明
7-メチルグアノシンは、グアノシンのメチル化されたバージョンである、修飾されたプリンヌクレオシドです。RNA分子によく見られ、さまざまな生物学的プロセスにおいて重要な役割を果たしています。 この化合物は、メッセンジャーRNA(mRNA)の文脈において特に重要であり、mRNAの安定性と翻訳に不可欠な5’末端にキャップ構造を形成します .
科学的研究の応用
7-Methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of nucleosides.
Biology: In biological research, 7-Methylguanosine is essential for understanding RNA modifications and their impact on gene expression.
Medicine: The compound is used as a biomarker for certain types of cancer and other diseases. It also plays a role in the development of RNA-based therapeutics.
Industry: In the pharmaceutical industry, 7-Methylguanosine is used in the synthesis of various drugs and as a research tool for drug development
生化学分析
Biochemical Properties
7-Methylguanosine actively participates in biological functions by affecting the metabolism of various RNA molecules . It is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species . The most well-studied regulator of 7-Methylguanosine is methyltransferase-like 1 (METTL1), which binds to its corresponding cofactor WD repeat domain 4 (WDR4) to install 7-Methylguanosine modifications in tRNA, miRNA, and mRNA .
Cellular Effects
7-Methylguanosine modification plays a critical role in human disease development, especially cancer . Aberrant 7-Methylguanosine levels are closely associated with tumorigenesis and progression via regulation of the expression of multiple oncogenes and tumor suppressor genes . It also plays a role in mRNA as a blocking group at its 5´-end .
Molecular Mechanism
The molecular mechanism of 7-Methylguanosine involves its role in regulating mRNA export, splicing, and translation . It also encourages the creation of G-quadruplexes in miRNAs and aids in the processing of precursor miRNAs .
Temporal Effects in Laboratory Settings
It is known that 7-Methylguanosine plays a role in the self-renewal of mouse embryonic stem cells (mESCs) through its ability to regulate mRNA translation .
Metabolic Pathways
7-Methylguanosine is involved in the metabolism of various RNA molecules, including mRNA, rRNA, miRNA, and tRNA . It affects almost the whole process of RNA metabolism, including pre-mRNA splicing, stabilization of mRNA structure, transcription, translation, and nuclear export .
Transport and Distribution
It is known that 7-Methylguanosine is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .
Subcellular Localization
It is often found in the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .
準備方法
合成経路と反応条件: 7-メチルグアノシンは、グアノシンのアルキル化によって合成できます。 このプロセスには、穏やかな条件下でアルキルヨージド、ブロミド、またはクロリドを使用して、N7位でグアニン環をメチル化する工程が含まれます .
工業的生産方法: 工業的な設定では、7-メチルグアノシンの合成は、通常、同様のアルキル化方法を使用した大規模な化学反応を伴います。 このプロセスは、高収率と高純度のために最適化されており、化合物がさまざまな用途に必要な基準を満たすように保証されます .
化学反応の分析
反応の種類: 7-メチルグアノシンは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、さまざまな酸化された誘導体の形成につながります。
還元: それほど一般的ではありませんが、還元反応は化合物の構造を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は7-メチルグアノシンのさまざまな酸化型を生成することができ、一方、置換は異なるアルキル化誘導体を生成できます .
4. 科学研究への応用
7-メチルグアノシンは、科学研究で幅広い用途を持っています。
化学: ヌクレオシドの化学的性質と反応性を研究するために使用されます。
生物学: 生物学的研究では、7-メチルグアノシンは、RNA修飾とその遺伝子発現への影響を理解するために不可欠です。
医学: この化合物は、特定の種類の癌やその他の病気のバイオマーカーとして使用されます。また、RNAベースの治療薬の開発にも役割を果たしています。
作用機序
7-メチルグアノシンが効果を発揮する主なメカニズムは、RNA代謝における役割です。それはmRNAの5’末端にキャップ構造を形成し、それはmRNAの安定性と効率的な翻訳に不可欠です。 このキャップ構造は、mRNAのプロセシング、輸送、翻訳に関与する特定のタンパク質によって認識されます .
分子標的と経路:
キャップ結合タンパク質: これらのタンパク質は7-メチルグアノシンキャップを認識し、翻訳開始などのさまざまなプロセスを促進します。
RNAメチルトランスフェラーゼ: METTL1やRNMTなどの酵素は、グアノシンのメチル化に関与し、7-メチルグアノシンを形成します
類似の化合物:
グアノシン: 7-メチルグアノシンの非メチル化型。
N7-メチルグアノシン: 構造が類似した別のメチル化誘導体。
トリメチルグアノシン: グアノシンのもっともメチル化されたバージョン
独自性: 7-メチルグアノシンは、mRNAのキャップ構造を形成する特定の役割においてユニークであり、それはmRNAの安定性と翻訳に不可欠です。 これは、同じ生物学的意義を持たない可能性のある他の類似の化合物とは異なります .
類似化合物との比較
Guanosine: The non-methylated form of 7-Methylguanosine.
N7-Methylguanosine: Another methylated derivative with a similar structure.
Trimethylguanosine: A more heavily methylated version of guanosine
Uniqueness: 7-Methylguanosine is unique due to its specific role in forming the cap structure of mRNA, which is essential for mRNA stability and translation. This distinguishes it from other similar compounds that may not have the same biological significance .
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAROSJZRTIOK-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328798 | |
| Record name | 7-Methylguanosine inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20244-86-4, 22164-16-5 | |
| Record name | 7-Methylguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylguanosine inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N7-METHYLGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5290OM2I6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7-Methylguanosine (m7G) is best known for its role as a critical component of the 5' cap structure in eukaryotic messenger RNA (mRNA) [, , ]. This "cap" is specifically recognized by eukaryotic initiation factor 4E (eIF4E), a key protein involved in the initiation of protein synthesis [, , ]. The interaction is facilitated by π-π interactions and cation-π interactions between the positively charged 7-methylguanine and aromatic residues in the binding pocket of eIF4E [, ]. This interaction is essential for efficient translation of mRNA into proteins [, ].
A:
- Spectroscopic data:
A: 7-Methylguanosine is relatively stable in neutral aqueous solutions but undergoes hydrolysis under alkaline conditions [, ]. Its N-glycosidic bond is more labile than that of unmodified guanosine, especially in its protonated form []. This property can be exploited in techniques like collision-induced dissociation tandem mass spectrometry for structural analysis [].
A: Computational methods, like molecular docking, are used to study the interaction of 7-methylguanosine-containing cap analogues with proteins like eIF4E [, ] and other cap-binding proteins []. These studies provide valuable insights into the binding affinity, crucial interactions, and structural features responsible for recognition [, , ].
A: The 7-methyl group of 7-methylguanosine is crucial for its specific recognition by eIF4E and for the efficient initiation of translation [, ]. Modifications to the ribose sugar moiety or the triphosphate bridge of the cap can influence the binding affinity to eIF4E and other cap-binding proteins, impacting its activity [, ].
A: 7-Methylguanosine is relatively stable in neutral aqueous solutions. Formulation strategies for cap analogues often involve lyophilization or storage at low temperatures to enhance stability [].
ANone: As a naturally occurring modified nucleoside, specific SHE regulations for 7-methylguanosine are not well-defined. General laboratory safety practices should be followed when handling the compound.
ANone: 7-Methylguanosine is a naturally occurring nucleoside present in cells. Information on its specific ADME properties is limited and not a primary focus of research.
A: The biological activity of 7-methylguanosine is primarily studied in the context of its role in mRNA capping and its interaction with proteins like eIF4E. In vitro studies using cell-free translation systems have demonstrated the importance of the 7-methylguanosine cap for efficient protein synthesis [, , ].
A: The discovery of 7-methylguanosine as a component of the mRNA cap structure in the 1970s marked a significant milestone in understanding eukaryotic mRNA processing and translation initiation [, , , ]. Subsequent research has focused on elucidating the biosynthesis of the cap, its role in mRNA metabolism, and its interaction with various cellular proteins, including eIF4E [, , , ].
A: Research on 7-methylguanosine spans various disciplines, including biochemistry, molecular biology, structural biology, and biophysics. Understanding the structure and function of the mRNA cap and its interaction with eIF4E has implications for developing novel therapeutics targeting translation initiation in diseases like cancer [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


